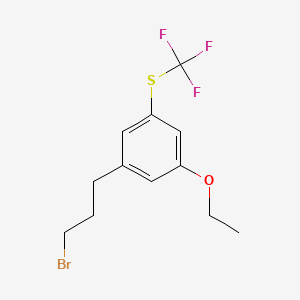

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene

Description

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene is a multifunctional aromatic compound featuring three distinct substituents:

- 3-Bromopropyl group: A three-carbon alkyl chain with a terminal bromine atom, serving as a reactive site for nucleophilic substitution or elimination reactions.

- Ethoxy group (-OCH₂CH₃): An electron-donating substituent that influences the electronic environment of the benzene ring and enhances solubility in polar solvents.

- Trifluoromethylthio group (-SCF₃): A strongly electron-withdrawing group known to increase lipophilicity and metabolic stability in pharmaceuticals .

Properties

Molecular Formula |

C12H14BrF3OS |

|---|---|

Molecular Weight |

343.20 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethoxy-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C12H14BrF3OS/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |

InChI Key |

CSZUNWWQFTWRIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CCCBr)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor followed by the introduction of ethoxy and trifluoromethylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the trifluoromethylthio group.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethylthio group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison Based on the Bromoalkyl Substituent

Compound A : (3-Bromopropyl)benzene (CAS 637-59-2)

- Structure : Benzene ring with a 3-bromopropyl chain.

- Properties : Boiling point (237–238°C), density (1.32 g/cm³), and reactivity dominated by the bromine atom .

- Key Differences: Lacks the ethoxy and trifluoromethylthio groups, resulting in lower molecular weight (199.08 g/mol vs. ~343.2 g/mol for the target compound).

Compound B : 1-Bromo-4-propylbenzene (CAS 588-93-2)

- Structure : Bromine at the para position of propylbenzene.

- Properties : Boiling point (225°C), density (1.286 g/cm³) .

- Key Differences :

- Bromine is directly attached to the aromatic ring, enabling electrophilic aromatic substitution rather than alkyl chain reactivity.

- Absence of electron-donating (-OCH₂CH₃) and electron-withdrawing (-SCF₃) groups reduces electronic complexity.

Comparison Based on the Ethoxy Substituent

Compound C : 3-Ethoxy-5-bromobenzene

- Structure : Benzene with ethoxy and bromine substituents.

- Key Differences: Missing the trifluoromethylthio and bromopropyl groups.

Comparison Based on the Trifluoromethylthio Group

Compound D : 5-(Trifluoromethylthio)-1,3-dimethylbenzene

Physicochemical and Reactivity Comparison

Table 1: Physical Properties of Selected Compounds

Table 2: Substituent Effects on Reactivity and Bioactivity

Biological Activity

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromopropyl group, an ethoxy group, and a trifluoromethylthio substituent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrF₃OS

- Molecular Weight : 269.058 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 221.3 °C at 760 mmHg

- Flash Point : 109.6 °C

Antimicrobial Properties

Recent studies have demonstrated that compounds with trifluoromethylthio groups exhibit significant antimicrobial activity. For instance, derivatives similar to 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene | S. aureus | 32 µg/mL |

| 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene | E. coli | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in human cancer cells, particularly in breast and colon cancer models. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |

| HT-29 (colon cancer) | 20 | ROS generation and mitochondrial dysfunction |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene was tested against clinical isolates of S. aureus. The results indicated a significant reduction in bacterial counts when treated with the compound compared to untreated controls.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased early apoptotic cells after treatment, indicating potential for development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.